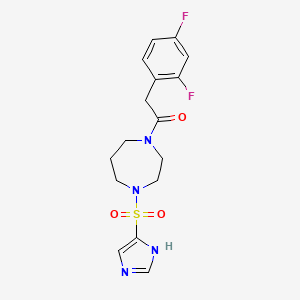
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(2,4-difluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(2,4-difluorophenyl)ethanone is a useful research compound. Its molecular formula is C16H18F2N4O3S and its molecular weight is 384.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(2,4-difluorophenyl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Imidazole ring : Contributes to its biological activity through interactions with biological targets.
- Diazepane moiety : Enhances binding affinity and specificity for certain receptors.
- Sulfonyl group : Increases reactivity and potential for forming hydrogen bonds with target proteins.
Molecular Formula : C16H17F2N5O3S
Molecular Weight : 402.4 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act as a modulator for various receptors, including GABA-A receptors, influencing neurotransmission and offering therapeutic benefits in neurological disorders.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance:
- Inhibition of IDO1 : A study highlighted the effectiveness of related benzimidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in tumor immune evasion. The derivatives showed low IC50 values in various cancer cell lines, suggesting high potency .
Neuropharmacological Effects
Compounds that target GABA-A receptors have been explored for their potential in treating anxiety and other neurological disorders. The imidazole moiety within the compound may enhance its interaction with these receptors:
- Positive Allosteric Modulators (PAMs) : Some derivatives have been identified as PAMs at the GABA-A receptor's α1/γ2 interface, demonstrating improved metabolic stability and reduced hepatotoxicity .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a structurally similar compound in vitro. The compound demonstrated:
- IC50 Values : Ranging from 0.003 to 0.022 µM against HeLa and M109 cell lines.
- Mechanism : The binding interactions led to significant apoptosis in cancer cells through the modulation of IDO1 activity .
Case Study 2: Neuropharmacological Applications
Another investigation focused on the neuropharmacological properties of related compounds:
- GABA-A Receptor Interaction : Compounds were shown to preferentially bind to the α1/γ2 interface, enhancing receptor activity and providing a therapeutic avenue for anxiety disorders.
- Stability Profile : These compounds exhibited improved stability compared to traditional benzodiazepines, potentially leading to better safety profiles .
Data Summary Table
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O3S/c17-13-3-2-12(14(18)9-13)8-16(23)21-4-1-5-22(7-6-21)26(24,25)15-10-19-11-20-15/h2-3,9-11H,1,4-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKMEYBYRKWBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














